molecular formula C14H13N3O3 B2852560 (E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide CAS No. 879121-84-3

(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B2852560
CAS No.: 879121-84-3
M. Wt: 271.276
InChI Key: YWQQOMZWDINTLN-CXUHLZMHSA-N
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Description

The compound “(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide” is a synthetic compound that has been studied for its inhibitory effects on tyrosinase . Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin production. Melanin is responsible for the color of skin, hair, and eyes .


Synthesis Analysis

The compound was synthesized as part of a series of compounds designed to inhibit tyrosinase . These compounds were designed and synthesized based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template .


Molecular Structure Analysis

The molecular structure of this compound allows it to have a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . This is based on in silico docking simulation .


Chemical Reactions Analysis

The compound exhibits a significant inhibitory effect on tyrosinase, outperforming the positive control, kojic acid . It has been shown to inhibit both monophenolase and diphenolase, two steps of melanin biosynthesis from l-tyrosine .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

(E)-N'-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide and its derivatives have demonstrated significant antimicrobial activities. A study by Malhotra et al. (2012) found that these compounds exhibit potent to mild biological activity against various microbes. Particularly, some derivatives, including (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, showed high effectiveness as antimicrobial compounds. Additionally, these compounds have shown substantial antioxidant properties, particularly in scavenging hydrogen peroxide (Malhotra, Sharma, & Deep, 2012).

Inhibitory Activity Against Enzymes

The derivatives of this compound have been studied for their inhibitory activity against certain enzymes implicated in diseases like cancer. Channar et al. (2017) reported that these compounds effectively inhibit enzymes such as alkaline phosphatase and ecto-5′-nucleotidase, which are involved in various types of cancer (Channar, Shah, Hassan, Nisa, Lecka, Sévigny, Bajorath, Saeed, & Iqbal, 2017).

Corrosion Inhibition

These compounds have also been evaluated for their application in corrosion inhibition. A study by Arshad et al. (2019) highlighted the potential of (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide derivatives in protecting mild steel against corrosion in acidic media. Their research revealed that these compounds exhibit charge transfer controlled electrochemical processes, indicating their effectiveness as corrosion inhibitors (Arshad, Singh, Chugh, Akram, Perveen, Rasheed, Altaf, Channar, & Saeed, 2019).

DNA-Binding Properties

Some studies have also explored the DNA-binding properties of these compounds. Research by Channar et al. (2019) found that (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, a related compound, binds with DNA, suggesting its potential in the development of new therapeutic agents (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

Mechanism of Action

Target of Action

The primary target of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide is tyrosinase , a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . Tyrosinase plays a critical role in melanogenesis, the process of melanin production and distribution to skin, hair follicles, and eyes .

Mode of Action

(E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide interacts with the active site of tyrosinase, inhibiting its activity . This compound exhibits a greater binding affinity than kojic acid, a widely-known tyrosinase inhibitor . The inhibition of tyrosinase activity results in the suppression of melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This results in the suppression of melanin synthesis, which is stimulated by various molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and others .

Result of Action

The primary molecular effect of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide’s action is the inhibition of tyrosinase activity, leading to the suppression of melanin production . This results in a cellular effect of reduced melanin content in melanocytes .

Action Environment

Environmental factors such as UVB radiation can stimulate melanogenesis . Therefore, these factors could potentially influence the action, efficacy, and stability of (E)-N’-(3-hydroxy-4-methoxybenzylidene)isonicotinohydrazide.

Properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-13-3-2-10(8-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQQOMZWDINTLN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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